Bienvenue dans la boutique en ligne BenchChem!

Flecainide-d3

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Flecainide-d3 (CAS 127413-31-4) is a stable isotope-labeled internal standard optimized for LC-MS/MS quantification of flecainide. Its +3 Da mass shift (m/z 419.4→305.1) cleanly separates from the analyte (m/z 415.4→301.1). The 3,4,6-aromatic deuteration pattern prevents hydrogen-deuterium back-exchange during long-term storage, ensuring isotopic purity in multi-site clinical trials. Supplied with full characterization and traceable to USP/EP standards, it meets FDA/EMA requirements for ANDA bioequivalence studies and TDM without re-validation.

Molecular Formula C17H20F6N2O3
Molecular Weight 417.36 g/mol
CAS No. 127413-31-4
Cat. No. B565084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlecainide-d3
CAS127413-31-4
SynonymsN-(2-Piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-d3;  (±)-Flecainide-d3;  Flecaine-d3; 
Molecular FormulaC17H20F6N2O3
Molecular Weight417.36 g/mol
Structural Identifiers
InChIInChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D
InChIKeyDJBNUMBKLMJRSA-JZLVSFENSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flecainide-d3 (CAS 127413-31-4): Deuterated Internal Standard for Flecainide Quantification and Pharmacokinetic Studies


Flecainide-d3 (CAS 127413-31-4) is a deuterium-labeled analog of the Class Ic antiarrhythmic agent flecainide, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical assays [1]. Its molecular formula is C17H17D3F6N2O3, with a molecular weight of 417.36 g/mol, representing a +3 Da mass shift relative to unlabeled flecainide (MW 414.34 g/mol) [2]. The compound serves as an analytical tracer in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolism investigations of flecainide in biological matrices [3].

Why Flecainide-d3 Cannot Be Replaced by Unlabeled Flecainide or Alternative Stable Isotope-Labeled Standards in Validated Bioanalytical Workflows


In LC-MS/MS quantification, the internal standard must possess identical extraction recovery, ionization efficiency, and chromatographic retention behavior as the target analyte while remaining distinguishable by mass spectrometry. Unlabeled flecainide shares the exact same m/z (415.4 → 301.1 transition) as the analyte, rendering it unusable for distinguishing analyte signal from internal standard signal [1]. Alternative flecainide isotope labels (e.g., -d4, -13C) present different mass shifts (+4 Da or +1-2 Da depending on labeling), which may not match the validated m/z 419.4 → 305.1 transition established for Flecainide-d3 in published and regulatory-compliant methods [1]. Furthermore, deuterium labeling at specific positions affects chromatographic isotope effects; Flecainide-d3's specific deuteration pattern (three deuterium atoms on the aromatic ring at positions 3,4,6) [2] yields a defined retention time shift that may differ from alternative labeling patterns, potentially invalidating existing method validation parameters if substituted without full re-validation [3].

Quantitative Differentiation of Flecainide-d3: Validated Performance Metrics Versus Unlabeled Flecainide and Alternative Deuterated Analogs


Mass Spectrometric Differentiation: m/z 419.4 vs 415.4 for Baseline Resolution in Multiple Reaction Monitoring (MRM)

Flecainide-d3 provides a +4 Da mass shift for the precursor ion and a +4 Da mass shift for the product ion relative to unlabeled flecainide, enabling complete baseline separation in the mass analyzer without cross-talk or isotopic carryover [1]. This contrasts with unlabeled flecainide, which shares identical m/z values (415.4 precursor, 301.1 product) and cannot serve as an internal standard [1]. Alternative -d4 labeled flecainide (m/z 419.4 → 305.1 for -d3, m/z 419.4 for -d4 precursor) may exhibit different fragmentation patterns requiring re-optimization of collision energy parameters [2].

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Regulatory-Compliant Method Validation Using Flecainide-d3: Intra- and Inter-Batch Precision Within FDA/EMA Acceptance Criteria

A validated UPLC-MS/MS method employing Flecainide-d3 as the internal standard achieved intra- and inter-batch accuracy and precision within ±15% (±20% at LLOQ) across the calibration range of 2.5-1000 ng/mL in human plasma, meeting FDA and EMA bioanalytical method validation guidelines [1]. No significant matrix effects or hemolysis interference were observed, and incurred sample reanalysis (ISR) confirmed reproducibility [1]. Methods using unlabeled flecainide cannot meet regulatory requirements for quantitative bioanalysis due to the absence of a distinguishable internal standard signal [2].

Bioanalytical Method Validation FDA Guidance Clinical Pharmacology

Deuterium Labeling Pattern: Three Aromatic Deuterium Atoms at Positions 3,4,6 Minimize Metabolic Deuterium Exchange Compared to Aliphatic-Labeled Analogs

Flecainide-d3 incorporates deuterium atoms at positions 3,4,6 on the aromatic ring [1]. Aromatic C-D bonds exhibit greater resistance to metabolic or pH-dependent hydrogen-deuterium exchange compared to aliphatic C-D bonds, which may undergo exchange under physiological conditions or during sample preparation [2]. This contrasts with Flecainide-d4 acetate, which incorporates deuterium on aliphatic trifluoroethoxy side chains . The aromatic labeling position in Flecainide-d3 confers enhanced isotopic stability throughout sample processing and analysis, reducing the risk of back-exchange that could compromise quantitative accuracy in long-term pharmacokinetic studies [2].

Stable Isotope Labeling Deuterium Exchange Pharmacokinetic Studies

Chromatographic Co-Elution: Retention Time Alignment Within 0.02 Minutes of Unlabeled Flecainide Under Validated UPLC Conditions

Under the validated UPLC conditions (Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm; 45% methanol with 0.1% formic acid; flow rate 0.25 mL/min), Flecainide-d3 co-elutes with unlabeled flecainide with minimal isotopic fractionation [1]. This near-identical retention behavior ensures that both analyte and internal standard experience equivalent matrix effects and ionization suppression/enhancement throughout the chromatographic peak [2]. In contrast, alternative deuterated internal standards with different labeling positions or degrees of deuteration may exhibit measurable retention time shifts due to the inverse isotope effect in reversed-phase chromatography [3].

UPLC-MS/MS Isotope Effect Chromatographic Resolution

Isotopic Purity ≥98% and Traceability to Pharmacopeial Standards: Regulatory-Ready Documentation for ANDA and Commercial Production

Flecainide-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of flecainide [1]. The product provides traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. Alternative isotope-labeled flecainide products may lack this regulatory-grade documentation and traceability pathway, requiring additional qualification and certification steps that delay project timelines .

Reference Standards ANDA Pharmacopeial Traceability

Optimal Procurement and Deployment Scenarios for Flecainide-d3 (CAS 127413-31-4) in Bioanalytical and Clinical Research


Therapeutic Drug Monitoring (TDM) of Flecainide in Clinical Laboratories

Clinical laboratories performing TDM of flecainide in patient plasma or serum samples should prioritize Flecainide-d3 as the internal standard for LC-MS/MS assays. The validated method using Flecainide-d3 achieves linear quantification from 2.5-1000 ng/mL, covering the therapeutic range of flecainide (200-1000 ng/mL), with intra- and inter-batch precision meeting clinical laboratory accreditation standards [1]. The +4 Da mass shift (m/z 419.4 → 305.1) provides unambiguous differentiation from the analyte (m/z 415.4 → 301.1), eliminating the risk of signal cross-contamination that could lead to erroneous clinical decisions [1].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Extended Sample Storage

In pharmacokinetic studies involving large sample cohorts or extended frozen storage prior to analysis, Flecainide-d3 is the preferred internal standard due to its aromatic deuteration pattern at positions 3,4,6 [2]. The aryl C-D bonds resist deuterium-hydrogen back-exchange during long-term storage and sample processing, maintaining isotopic purity throughout the study duration. This stability is critical for multi-center clinical trials where samples may be stored for months to years before batched analysis, ensuring consistent quantification across all time points [3].

Abbreviated New Drug Application (ANDA) Bioequivalence Studies and Commercial QC Release Testing

Pharmaceutical companies developing generic flecainide formulations for ANDA submission require a regulatory-compliant internal standard for bioequivalence studies and commercial QC release testing. Flecainide-d3 is supplied with detailed characterization data and provides traceability to USP/EP pharmacopeial standards [4]. Use of Flecainide-d3 in method validation and routine QC applications meets FDA and EMA expectations for reference standard qualification, eliminating the need for extensive in-house characterization of alternative internal standards that lack pharmacopeial traceability [4].

Metabolic Stability and In Vitro Drug Metabolism Studies in Human Liver Microsomes

For in vitro metabolism studies of flecainide in human liver microsomes or hepatocytes, Flecainide-d3 serves as the internal standard for quantifying parent drug depletion and metabolite formation. The co-elution of Flecainide-d3 with unlabeled flecainide ensures that matrix effects from microsomal protein and NADPH-regenerating system components are equally compensated for both analyte and internal standard [1]. This compensation is essential for accurate determination of intrinsic clearance and metabolic half-life parameters [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flecainide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.